N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide
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Overview
Description
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide is a compound belonging to the quinoxaline family, which is a class of nitrogen-containing heterocyclic compounds.
Mechanism of Action
Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . Quinoxaline derivatives have been found to exhibit a wide range of pharmacological activities, including antifungal, antibacterial, antiviral, and antimicrobial effects .
Mode of Action
The mode of action of quinoxaline derivatives can vary depending on the specific derivative and its targets. Some quinoxaline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
Biochemical Analysis
Biochemical Properties
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are crucial for cell signaling pathways . Additionally, this compound can bind to DNA, affecting gene expression and cellular functions . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes or binding pockets of proteins .
Cellular Effects
This compound exerts various effects on different cell types. It has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . In normal cells, it can modulate cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . This compound also affects cellular processes like proliferation, differentiation, and migration, making it a potential candidate for cancer therapy .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits tyrosine kinases by occupying the ATP-binding site, preventing phosphorylation of downstream targets . This inhibition disrupts cell signaling pathways, resulting in reduced cell proliferation and increased apoptosis . Additionally, this compound can intercalate into DNA, causing conformational changes that affect transcription and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Initially, it exhibits high stability and potency, effectively inhibiting target enzymes and inducing cellular responses . Prolonged exposure can lead to degradation, reducing its efficacy . Long-term studies have shown that continuous treatment with this compound can result in adaptive cellular responses, such as upregulation of drug efflux pumps and alterations in metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide typically involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline coreThe reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis and solvent-free reactions are commonly used to enhance efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit different pharmacological properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic used in veterinary medicine.
Echinomycin: An antitumor antibiotic.
Atinoleutin: An antibiotic with antitumor properties.
Levomycin: An antibiotic used to treat bacterial infections.
Carbadox: An antibiotic used in animal feed.
Uniqueness
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide is unique due to its specific chemical structure, which imparts distinct pharmacological properties.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]quinoxaline-6-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-13-4-2-1-3-12(13)10-20-16(21)11-5-6-14-15(9-11)19-8-7-18-14/h1-9H,10H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMARZZRGVMTWAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC3=NC=CN=C3C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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